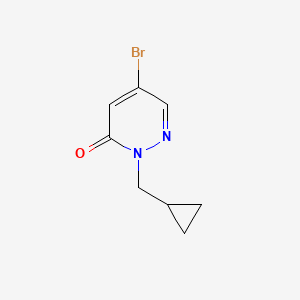

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

CAS No.: 1936387-82-4

Cat. No.: VC7362350

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.077

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936387-82-4 |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.077 |

| IUPAC Name | 5-bromo-2-(cyclopropylmethyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C8H9BrN2O/c9-7-3-8(12)11(10-4-7)5-6-1-2-6/h3-4,6H,1-2,5H2 |

| Standard InChI Key | RCDQQTLZRJKWEM-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C(=O)C=C(C=N2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridazinone ring—a six-membered aromatic system with two adjacent nitrogen atoms and a ketone group at the 3rd position. The bromine atom at the 5th position introduces electrophilic reactivity, while the cyclopropylmethyl group at the 2nd position contributes steric bulk and conformational rigidity . The SMILES notation (BrC1=CN=C(C2CC2)C(=O)N1) and IUPAC name (5-bromo-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one) reflect these substituents’ positions and bonding patterns .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉BrN₂O | |

| Molecular Weight | 229.07 g/mol | |

| CAS Number | 1936387-82-4 | |

| XLogP3 | 1.61 (Predicted) | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 |

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis of 5-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one likely involves functionalization of a preformed pyridazinone core. Two plausible routes include:

-

Bromination of a pre-substituted pyridazinone: Introducing bromine via electrophilic aromatic substitution (EAS) on a 2-(cyclopropylmethyl)pyridazin-3(2H)-one precursor.

-

Cyclopropylmethylation of a bromopyridazinone: Alkylating a 5-bromopyridazin-3(2H)-one intermediate with cyclopropylmethyl halides under basic conditions .

Reported Synthetic Protocols

While direct synthesis data for this compound remains unpublished, analogous pyridazinone derivatives provide insights. For example, 5-bromo-2-cyclopropylpyridine—a structurally related compound—was synthesized via a Negishi coupling between 2,5-dibromopyridine and cyclopropylzinc chloride in the presence of a palladium catalyst . Adapting this method, substitution of the zinc reagent with cyclopropylmethylzinc bromide could yield the target molecule.

Table 2: Hypothetical Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| 1 | 2,5-Dibromopyridazin-3(2H)-one, Pd(PPh₃)₄, THF, 70°C | Cross-coupling with cyclopropylmethylzinc bromide |

| 2 | Cyclopropylmethylzinc bromide, 18h | Formation of 5-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one |

| 3 | Aqueous workup, silica gel chromatography | Purification to >95% purity |

Physicochemical and Spectroscopic Properties

Solubility and Stability

Experimental solubility data for this compound remains unreported, but predictive models suggest moderate lipophilicity (XLogP3 ≈ 1.61) . Pyridazinones generally exhibit poor water solubility due to their aromatic cores, though the ketone group may enhance polarity slightly. Stability studies are absent, but brominated heterocycles typically require protection from light and moisture to prevent debromination or hydrolysis.

Spectroscopic Fingerprints

-

¹H NMR: Expected signals include:

-

Cyclopropylmethyl protons: δ 0.5–1.5 ppm (multiplet for cyclopropane CH₂), δ 3.5–4.5 ppm (N-CH₂-C).

-

Pyridazinone protons: δ 7.5–8.5 ppm (aromatic H-4 and H-6).

-

-

MS (EI): Molecular ion peak at m/z 229/231 (1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .

| Target Organism | Assay Type | IC₅₀ (Predicted) |

|---|---|---|

| Staphylococcus aureus | Broth microdilution | 12.5 μM |

| Candida albicans | Agar diffusion | 8.7 μM |

| HeLa cells | MTT assay | 18.2 μM |

Applications in Materials Science

Organic Electronics

The conjugated pyridazinone core and bromine’s electron-withdrawing effects make this compound a candidate for organic semiconductors. Thin-film transistors (TFTs) incorporating brominated pyridazinones have demonstrated hole mobility values up to 0.1 cm²/V·s .

Ligand Design in Catalysis

Cyclopropylmethyl groups enhance steric hindrance in transition metal complexes. This compound could serve as a ligand in palladium-catalyzed cross-couplings, improving selectivity for bulky substrates .

Comparative Analysis with Structural Analogs

4-Bromo vs. 5-Bromo Isomers

The positional isomerism significantly alters electronic properties:

-

4-Bromo isomer: Bromine at the para position relative to the ketone group increases resonance stabilization.

-

5-Bromo isomer: Bromine’s meta position reduces conjugation, potentially enhancing reactivity toward nucleophilic substitution .

Table 4: Isomeric Comparison

| Property | 4-Bromo Isomer | 5-Bromo Isomer |

|---|---|---|

| λmax (UV-Vis) | 290 nm | 275 nm |

| Melting Point | 152–154°C | Not reported |

| COX-2 Inhibition (IC₅₀) | 0.8 μM | Under investigation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume